molecular formula C10H12FNO3S B3382125 Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- CAS No. 30827-98-6

Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-

Cat. No.: B3382125
CAS No.: 30827-98-6
M. Wt: 245.27 g/mol
InChI Key: KIRUPWKQWOQBCT-UHFFFAOYSA-N
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Description

Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-: is a chemical compound with the molecular formula C10H12FNO3S and a molecular weight of 245.27 g/mol . . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- typically involves the reaction of 4-(2-aminoethyl)benzenesulfonyl fluoride with acetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism of Action: Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- exerts its effects by covalently modifying the active site of serine proteases. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue in the enzyme’s active site, forming a stable sulfonate ester. This irreversible modification inactivates the enzyme, preventing it from catalyzing its substrate .

Molecular Targets and Pathways: The primary molecular targets are serine proteases, which play crucial roles in various physiological processes, including digestion, blood coagulation, and immune response .

Comparison with Similar Compounds

Uniqueness: Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- is unique due to its lower toxicity and higher water solubility compared to PMSF and DFP. These properties make it a safer and more versatile reagent for use in biological and chemical research .

Properties

IUPAC Name

4-(2-acetamidoethyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRUPWKQWOQBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308846
Record name Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30827-98-6
Record name NSC210250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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